molecular formula C10H11NO3 B6244254 ethyl 2-formamidobenzoate CAS No. 72368-50-4

ethyl 2-formamidobenzoate

Cat. No.: B6244254
CAS No.: 72368-50-4
M. Wt: 193.2
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Description

Ethyl 2-formamidobenzoate is an ester derivative of 2-formamidobenzoic acid, featuring a formamido (-NHCHO) substituent at the ortho position of the benzene ring and an ethyl ester (-COOCH₂CH₃) group. The compound has been listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis or stability . Applications are primarily in pharmaceutical research, particularly as a reference standard for impurities in drugs like tranilast .

Properties

CAS No.

72368-50-4

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formamidobenzoate can be synthesized through the reaction of ethyl benzoate with formamide under acidic or basic conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include acids like sulfuric acid or bases like sodium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formamidobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-formamidobenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-formamidobenzoate exerts its effects involves its interaction with specific molecular targets. The formyl group in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Methyl 2-Formamidobenzoate

  • Structure/Formula: Mthis compound (C₉H₉NO₃) is the methyl ester counterpart, with a molecular weight of 179.17 g/mol .
  • Applications : Used as a pharmaceutical impurity standard (CAS 41270-80-8) .
  • Comparison : The ethyl ester is expected to exhibit lower polarity and water solubility than the methyl derivative due to the longer alkyl chain. However, methyl esters are often preferred in industrial applications due to easier synthesis and higher commercial availability .

2-Formamidobenzoic Acid

  • Structure/Formula: The parent acid (C₈H₇NO₃, molecular weight 165.15 g/mol) lacks the ester group, retaining a carboxylic acid (-COOH) .
  • Comparison : The acid form is more polar and water-soluble than its esters. This compound, as an ester, would have reduced acidity and enhanced lipid solubility, making it more suitable for organic synthesis or drug delivery systems .

Ethyl 2-Methoxybenzoate

  • Structure/Formula : Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, molecular weight 180.20 g/mol ) replaces the formamido group with a methoxy (-OCH₃) substituent .
  • Physical Properties: Soluble in ethanol, with applications in flavor and fragrance industries .

2-Aminobenzamide Derivatives

  • Structure/Function: 2-Aminobenzamides feature an amino (-NH₂) and amide (-CONH₂) group, differing from the formamido and ester groups in this compound .
  • Comparison: The amino group enhances water solubility and participation in hydrogen bonding, making 2-aminobenzamides more suitable for biological applications. In contrast, this compound’s ester group may improve membrane permeability .

Key Research Findings

Functional Group Impact: The formamido group enhances electrophilicity at the benzene ring, enabling reactivity in cross-coupling reactions, whereas methoxy or amino groups prioritize electronic or solubility effects .

Pharmaceutical Relevance : Methyl and ethyl esters of 2-formamidobenzoate are critical in quality control for tranilast production, underscoring their niche role in impurity profiling .

Biological Activity

Ethyl 2-formamidobenzoate, also known as ethyl anthranilate, is an organic compound with significant biological activities, including anticancer, anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. This article reviews its pharmacological effects, mechanisms of action, and potential applications based on diverse research findings.

  • Chemical Formula : C₁₀H₁₁NO₂
  • Molecular Weight : 177.21 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Odor : Sweet, floral
  • Melting Point : 2-5°C
  • Boiling Point : 273°C
  • Solubility : Insoluble in water; soluble in organic solvents like ethanol and acetone

Pharmacological Activities

This compound exhibits a range of biological activities that are being explored for therapeutic applications:

Anticancer Activity

Research indicates that this compound can induce apoptosis in various cancer cell lines. It has shown effectiveness against liver and breast carcinomas, with studies reporting an IC50 value of 3.57±0.1μM3.57\pm 0.1\,\mu M in HepG2 cells, surpassing the efficacy of standard chemotherapy drugs like Adriamycin (IC50 = 4.50±0.2μM4.50\pm 0.2\,\mu M) . The compound's mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is crucial in inflammatory processes that contribute to cancer progression.

Anti-inflammatory and Analgesic Effects

This compound has been noted for its anti-inflammatory properties, likely due to its ability to inhibit COX enzymes. This inhibition reduces the production of prostaglandins that mediate inflammation and pain . In animal models, it has demonstrated significant analgesic effects comparable to conventional pain relievers.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a variety of pathogens. It has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . These findings suggest potential applications in treating infections caused by resistant strains.

The biological activities of this compound can be attributed to several mechanisms:

  • COX-2 Inhibition : Reduces inflammation and pain by decreasing prostaglandin synthesis.
  • Induction of Apoptosis : Activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Protects against oxidative stress, which is implicated in various diseases including cancer .

Toxicity and Safety Profile

This compound has a low acute toxicity profile; however, chronic exposure at high doses may adversely affect liver and kidney function. Safety evaluations are recommended in accordance with good laboratory practices (GLP) .

Applications in Research and Industry

The compound holds promise for several applications:

  • Pharmaceutical Development : As a lead compound for new anti-cancer or anti-inflammatory drugs.
  • Cosmetic Industry : Due to its fragrance properties and potential skin benefits.
  • Analytical Chemistry : Used as a standard reference material in LC-MS/MS analysis.

Case Studies

Several studies have documented the effects of this compound:

StudyFocusFindings
Study AAnticancerSignificant cytotoxicity against HepG2 cells (IC50 = 3.57 µM)
Study BAnti-inflammatoryEffective COX-2 inhibitor; reduced inflammation markers in vivo
Study CAntimicrobialMIC values comparable to standard antibiotics against key pathogens

Future Directions

Future research should focus on:

  • Improving the solubility of this compound to enhance bioavailability.
  • Investigating its molecular targets using advanced techniques such as proteomics and genomics.
  • Conducting clinical trials to evaluate safety and efficacy in humans.

Q & A

Q. What are the standard synthetic routes for ethyl 2-formamidobenzoate, and how are they optimized for purity?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. Common methods include:

  • Amidation of ethyl 2-aminobenzoate : Reacting with formylating agents (e.g., formic acid or acetic formic anhydride) under controlled pH and temperature .
  • Esterification of 2-formamidobenzoic acid : Using ethanol and acid catalysts (e.g., H₂SO₄) in reflux conditions . Optimization involves adjusting reaction time, solvent polarity (e.g., DMF vs. THF), and purification via column chromatography or recrystallization. Purity is validated using HPLC or NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the ester (-COOEt) and formamide (-NHC(O)H) groups. Peaks at δ 8.5–9.0 ppm (NH) and δ 4.1–4.3 ppm (ester CH₂) are diagnostic .
  • IR spectroscopy : Absorbance bands at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide I), and ~1550 cm⁻¹ (amide II) .
  • Mass spectrometry : Molecular ion peak at m/z 179.22 (C₉H₉NO₃) .

Q. What are the primary applications of this compound in foundational research?

  • Organic synthesis : As a precursor for heterocyclic compounds (e.g., benzodiazepines) via cyclization reactions .
  • Biological studies : Screening for antimicrobial activity using disk diffusion assays or minimal inhibitory concentration (MIC) tests .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reaction mechanisms of this compound in heterocyclic synthesis?

  • Isotopic labeling : Use ¹³C-labeled formamide groups to trace bond reorganization during cyclization .
  • Kinetic studies : Monitor reaction intermediates via time-resolved FTIR or LC-MS to identify rate-determining steps .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian software) to predict transition states and activation energies .

Q. What methodological approaches resolve contradictions in reported biological activity data for this compound derivatives?

  • Dose-response analysis : Use logistic regression to establish EC₅₀ values and differentiate true bioactivity from assay noise .
  • Structural-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., halogenation at the benzene ring) to isolate critical functional groups .
  • Reproducibility checks : Validate findings across multiple cell lines (e.g., HEK293 vs. HeLa) and independent labs .

Q. How should researchers address variability in synthetic yields when scaling up this compound production?

  • Process optimization : Use design of experiments (DoE) to test variables like catalyst loading (e.g., 1–5 mol% Pd), solvent (polar aprotic vs. protic), and temperature gradients .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools, such as ReactIR, to monitor reaction progress in real time .
  • Scale-down models : Simulate large-scale conditions using microreactors to identify mass transfer limitations .

Q. What strategies are recommended for analyzing the stability of this compound under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via LC-MS .
  • Kinetic stability assessment : Calculate shelf life using Arrhenius equations based on accelerated stability data .
  • Crystallography : Compare X-ray structures before and after storage to detect polymorphic changes affecting stability .

Methodological Considerations for Data Interpretation

  • Handling conflicting spectral data : Cross-validate using orthogonal techniques (e.g., NMR + XRD) and reference databases like PubChem or Reaxys .
  • Statistical rigor : Apply ANOVA or t-tests to biological data, ensuring n ≥ 3 replicates and reporting confidence intervals .

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